molecular formula C16H19N3O4 B2425463 N-(3-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1172055-06-9

N-(3-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No. B2425463
M. Wt: 317.345
InChI Key: KWRIHSHEMNENSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Compounds with structures similar to N-(3-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide are often synthesized as part of efforts to discover new therapeutic agents with anti-inflammatory, analgesic, and antimicrobial activities. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and pyrimidinones, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, showcasing the potential pharmaceutical applications of complex acetamides (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The synthesis of pyrimidinones and oxazinones, as reported by Hossan et al. (2012), led to the development of compounds with considerable antibacterial and antifungal activities. This research underscores the importance of novel acetamide derivatives in the development of antimicrobial agents, suggesting a potential area of application for compounds like N-(3-methoxyphenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Radioligand Imaging

Dollé et al. (2008) discussed the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for imaging the translocator protein (18 kDa) with PET. This highlights the role of acetamide derivatives in developing diagnostic tools and therapeutic agents, particularly in neurology and oncology (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Catalytic Hydrogenation in Synthesis

Zhang Qun-feng (2008) explored the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in producing azo disperse dyes. This research signifies the compound's relevance in industrial applications, particularly in synthesizing colorants and dyes (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-10-13(15(21)19-16(22)18-10)9-14(20)17-7-6-11-4-3-5-12(8-11)23-2/h3-5,8H,6-7,9H2,1-2H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRIHSHEMNENSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44088701

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